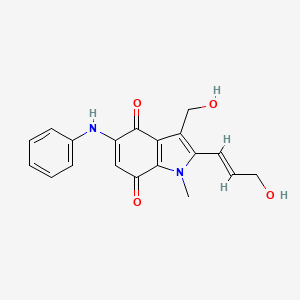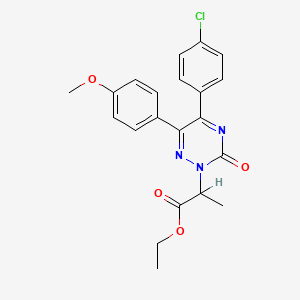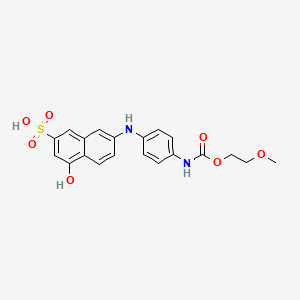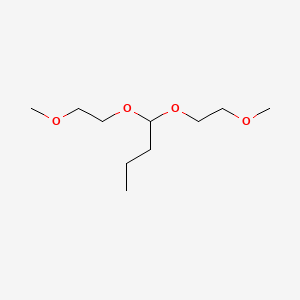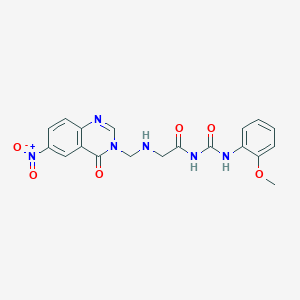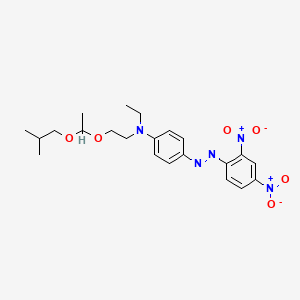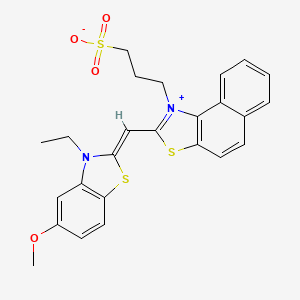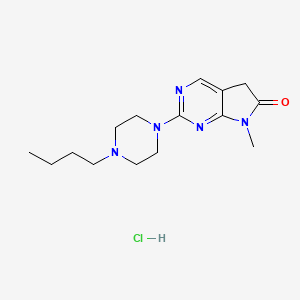
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions The starting materials often include pyrrole and pyrimidine derivatives, which undergo cyclization reactions to form the core structure
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Their diverse biological activities make them promising candidates for new drug development.
Industry
Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6H-Pyrrolo(2,3-d)pyrimidin-4-one
- 5,7-Dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-pyrrolo(2,3-d)pyrimidine
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives with different substituents
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific substituents, which confer distinct biological and chemical properties. The butyl-piperazinyl and methyl groups may enhance its binding affinity to molecular targets, improve its solubility, or modify its reactivity compared to similar compounds.
Propriétés
Numéro CAS |
122113-30-8 |
|---|---|
Formule moléculaire |
C15H24ClN5O |
Poids moléculaire |
325.84 g/mol |
Nom IUPAC |
2-(4-butylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-3-4-5-19-6-8-20(9-7-19)15-16-11-12-10-13(21)18(2)14(12)17-15;/h11H,3-10H2,1-2H3;1H |
Clé InChI |
GQQWIQIBCGLKLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



